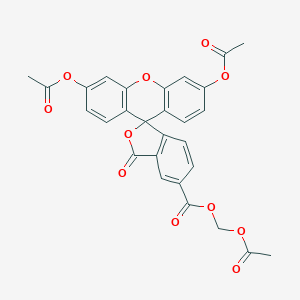

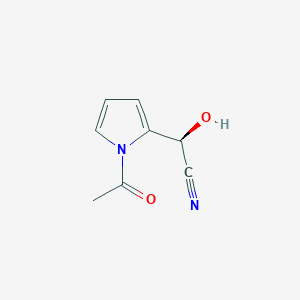

![molecular formula C5H8O3S B049589 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide CAS No. 89729-09-9](/img/structure/B49589.png)

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spiro compounds, including 5,7-Dioxa-6-thiaspiro[2.5]octane derivatives, involves several steps that can include epoxidation, ring-opening, and stereochemical analysis. For example, epoxidation of cis-2,6-diphenyl-4-thianone with dimethyl-oxosulfonium methylide in DMSO has led to the formation of tertiary alcohols, presumably via ring opening of the expected intermediate epoxide (Satyamurthy, Berlin, Hossain, & Helm, 1984).

Molecular Structure Analysis

The molecular structure of spiro compounds, including 5,7-Dioxa-6-thiaspiro[2.5]octane derivatives, is often elucidated through NMR studies and single-crystal X-ray diffraction analysis. For instance, an X-ray diffraction analysis performed on a related compound revealed specific cell dimensions, aiding in the understanding of the spatial arrangement and stereochemistry of these molecules (Satyamurthy et al., 1984).

Chemical Reactions and Properties

Spiro compounds like 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide participate in various chemical reactions, leading to the formation of novel heterocyclic compounds. For example, reactions with alcohols and ketoximes form compounds with potential applications in drug discovery and organic synthesis (Kayukova et al., 1998). These reactions highlight the compound's reactivity and potential as a precursor in synthesizing complex molecules.

Physical Properties Analysis

The physical properties of spiro compounds, including their solubility, melting point, and crystal structure, are crucial for their application in various fields. While specific data on 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide might not be readily available, studies on related compounds provide insights into their behavior under different conditions and their potential uses based on these properties.

Chemical Properties Analysis

The chemical properties of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, such as its stability, reactivity with other chemicals, and potential for forming derivatives, are essential for its application in synthetic chemistry. Research on similar spiro compounds shows that they can undergo various reactions, including hydrolysis, cycloadditions, and rearrangements, demonstrating their versatility in chemical synthesis (Kayukova et al., 2007).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

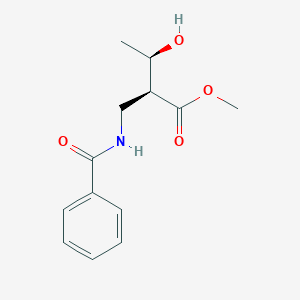

Spirocyclopropane derivatives, including compounds related to 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, have been studied for their corrosion inhibition properties. Specifically, 1-benzoyl-6,6-dimethyl-2-phenyl-5,7-dioxaspiro[2.5]octane-4,8-dione (BMP) and 1-benzoyl-6,6-dimethyl-2-(4-nitrophenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione (BMNP) demonstrated significant inhibition efficiency in hydrochloric acid solutions, making them promising for mild steel protection. The inhibitory effect is attributed to the adsorption of inhibitors on the metal surface, adhering to the Langmuir isotherm model (Chafiq et al., 2020).

Chemical Synthesis and Transformations

The compound has been involved in various chemical reactions, showcasing its versatility in organic synthesis. For instance, the hydrolysis of a derivative of 5,7-Dioxa-6-thiaspiro[2.5]octane in aqueous dioxane led to the formation of complex compounds, illustrating the reactivity of the spirocyclopropane structure in different chemical environments (Kayukova et al., 2007). Additionally, reactions involving O-centered nucleophiles with 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitriles produced a range of cyclopropanecarboxylates and dicarbonitriles, demonstrating the compound's utility in generating structurally diverse molecules (Kayukova et al., 2006).

Material Chemistry

In material chemistry, the compound and its derivatives have shown potential in modulating the properties of materials. Research involving the synthesis and [3 + 2] Cycloaddition of 2,2‐Dialkoxy‐1‐Methylenecyclopropane showcased the formation of complex structures like 6,6‐Dimethyl‐1‐Methylene‐4,8‐Dioxaspiro[2.5]octane, indicating the compound's relevance in material synthesis (Nakamura et al., 2003).

Pharmaceutical Research

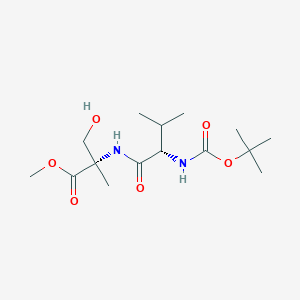

While avoiding specifics on drug use and dosage, it's notable that derivatives of 5,7-Dioxa-6-thiaspiro[2.5]octane have been utilized in the synthesis of novel thia/oxa-azaspiro[3.4]octanes. These spirocycles were designed as multifunctional and structurally diverse modules, potentially for drug discovery (Li et al., 2013).

Crystallography and Structural Analysis

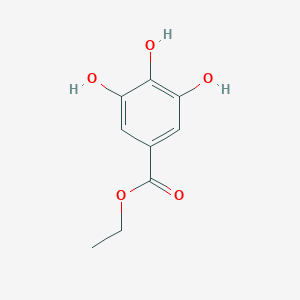

The compound's derivatives have also been of interest in crystallography. The crystal structures of certain 1-oxa-4-thiaspiro[4.5]decane derivatives were analyzed, exhibiting different olefin geometry and providing insights into the molecular dimensions and bond distances, crucial for understanding material properties and chemical reactivity (Parvez et al., 2001).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

5,7-dioxa-6λ4-thiaspiro[2.5]octane 6-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c6-9-7-3-5(1-2-5)4-8-9/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISMUYPWEMPRTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12COS(=O)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008957 |

Source

|

| Record name | 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide | |

CAS RN |

89729-09-9 |

Source

|

| Record name | 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)